1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS2/c1-2-26-18-23-22-17(27-18)21-16(25)12-7-9-24(10-8-12)11-15-19-13-5-3-4-6-14(13)20-15/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUNKRTZDVENKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals
Mode of Action
Imidazole derivatives are known to interact with various targets in diverse ways. The exact interaction of this compound with its targets would depend on the specific chemical structure and functional groups present in the compound.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways
Result of Action
Imidazole derivatives are known to have a wide range of effects due to their involvement in various applications. The exact effects would depend on the specific targets and pathways that this compound interacts with.
Biological Activity
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, with the CAS number 1206999-98-5, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.5 g/mol. The structure comprises several functional groups that contribute to its biological properties:
- Benzimidazole moiety : Known for various pharmacological activities.
- Thiadiazole ring : Associated with antimicrobial properties.
- Piperidine group : Often linked to central nervous system activity.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and thiadiazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL in certain derivatives .
Antidiabetic Potential
In vitro studies have shown that compounds containing the benzimidazole and thiadiazole frameworks can inhibit α-glucosidase, an enzyme implicated in carbohydrate digestion. The compound's structural similarities to known inhibitors suggest potential antidiabetic effects. For instance, related compounds demonstrated IC50 values ranging from 5.22 μM to 10.20 μM against α-glucosidase .
Cytotoxicity and Safety Profile
Cytotoxicity assessments reveal that certain derivatives exhibit low toxicity against normal cell lines while maintaining effectiveness against cancerous cells. This characteristic is crucial for developing therapeutic agents with minimal side effects .
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and glucose absorption.
- Interaction with Cellular Targets : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors or ion channels.
Study on Antimicrobial Efficacy
A systematic evaluation conducted on a series of benzimidazole and thiadiazole derivatives highlighted the importance of substituents on the benzene ring in enhancing antimicrobial activity. Compounds with para-substituted phenyl groups showed improved efficacy against various bacterial strains compared to their unsubstituted counterparts .
In Vivo Studies
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential. Preliminary in vivo studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiles are yet to be published.
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Effects
Key Observations:
Thiadiazole vs. Thiophene Core : The target compound’s 1,3,4-thiadiazole ring may confer greater metabolic stability compared to thiophene derivatives (e.g., compounds in ), as sulfur-rich heterocycles often resist oxidative degradation .
Substituent Effects: Ethylthio vs. Piperidine-4-carboxamide vs. Benzamide: The piperidine carboxamide in the target compound introduces conformational flexibility, which may optimize binding to enzymatic pockets (e.g., AChE’s peripheral anionic site) compared to rigid benzamide derivatives .
Key Insights:
- Synthetic Complexity : The target compound’s synthesis likely requires meticulous regioselective coupling of the benzoimidazole and thiadiazole units, contrasting with the straightforward alkylation/condensation steps in .
- Characterization Rigor : All compounds were validated via NMR and mass spectrometry, but the target compound’s elemental analysis data (if available) would clarify purity discrepancies compared to derivatives in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide?
- Methodology :
- Step 1 : Construct the piperidine-4-carboxamide core via condensation of piperidine derivatives with activated carboxylic acids (e.g., using EDCI/HOBt coupling agents) .
- Step 2 : Introduce the 1H-benzimidazol-2-ylmethyl group via alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Attach the 5-(ethylthio)-1,3,4-thiadiazol-2-yl moiety through thioether formation or thiol-ene reactions, ensuring pH control (6–7) to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
- Characterization : Confirm structure via (e.g., δ 2.5–3.5 ppm for piperidine protons), , and HRMS .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Key Analytical Methods :
- : Identify aromatic protons from the benzimidazole ring (δ 7.1–8.3 ppm) and thiadiazole protons (δ 3.0–3.5 ppm for ethylthio group) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 430–450 for [M+H]) and fragmentation patterns consistent with thiadiazole cleavage .
Advanced Research Questions
Q. What strategies are recommended for evaluating the compound’s biological activity in anticancer assays?
- In Vitro Protocols :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) for cytotoxicity screening .
- Assay Conditions : Employ SRB (sulforhodamine B) assay with RPMI-1640 medium, 5% FBS, and 48–72 hr incubation at 37°C/5% CO₂ .
- Dosage : Test concentrations from 1–100 µM, using DMSO (<0.5% v/v) as a vehicle control .
- Data Interpretation : Calculate IC values and compare to reference agents (e.g., CHS-828) .
Q. How do structural modifications (e.g., ethylthio vs. methylthio groups) influence its pharmacological profile?
- SAR Insights :
- Thiadiazole Modifications : The ethylthio group enhances lipophilicity, potentially improving membrane permeability compared to methylthio analogs .
- Benzimidazole Role : The 1H-benzimidazol-2-ylmethyl moiety may facilitate DNA intercalation or kinase inhibition, as seen in related compounds .
- Piperidine Flexibility : Substitution at the piperidine carboxamide position (e.g., methylsulfonyl vs. acetyl) can alter target selectivity .
Q. What mechanistic approaches can elucidate its mode of action?
- Experimental Design :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
- Molecular Docking : Perform in silico studies with PDB structures (e.g., 1M17 for DNA gyrase) to predict binding interactions .
- Flow Cytometry : Assess apoptosis induction (Annexin V/PI staining) in treated cancer cells .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Troubleshooting Steps :
- Reproducibility : Validate assays across independent labs using standardized protocols (e.g., NCI-60 panel) .
- Orthogonal Methods : Cross-check cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) .
- Structural Confirmation : Re-analyze compound purity via HPLC (>95%) to rule out degradation products .
Methodological Challenges
Q. What are the best practices for improving solubility in in vitro studies?
- Formulation Strategies :
- Solvent Systems : Use DMSO for stock solutions (≤10 mM), followed by dilution in assay buffers with surfactants (e.g., 0.1% Tween-80) .
- Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
Q. How can derivatives be synthesized to explore its reactivity?
- Derivatization Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
